N,N-dimethyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-22(2)16(23)13-26-18-19(27(24,25)15-11-7-4-8-12-15)21-17(20-18)14-9-5-3-6-10-14/h3-12H,13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSKTCNULHDOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide typically involves multiple steps:
Formation of the Imidazole Core: The imidazole ring can be synthesized through a condensation reaction involving a 1,2-diketone and an aldehyde in the presence of an ammonium salt.
Introduction of the Phenyl and Phenylsulfonyl Groups: These groups are introduced via electrophilic aromatic substitution reactions. The phenylsulfonyl group is often added using sulfonyl chloride in the presence of a base.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether with N,N-dimethylacetamide chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylsulfonyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the 4-position, with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N,N-dimethyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing substrates. Its ability to undergo various chemical transformations makes it a versatile tool in biochemical assays.
Medicine
Medically, this compound has potential as a lead compound for drug development
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its ability to form stable thioether linkages makes it valuable in polymer chemistry.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The phenylsulfonyl group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound belongs to a broader class of imidazole-based acetamides. Key structural analogs include:
Key Observations :
- Amide Variations : Replacing the N,N-dimethylacetamide (target) with cyclopropylamide or thiazole-linked acetamide alters solubility and hydrogen-bonding capacity.
- Hybrid Systems : Compound 9a incorporates a triazole-thiazole scaffold, expanding conjugation and possibly improving π-π stacking in biological interactions.
Physicochemical Properties
- Solubility : The N,N-dimethylacetamide group in the target compound likely improves aqueous solubility compared to the cyclopropyl analog , which has higher hydrophobicity.
- Melting Points : Data from indicate that triazole-thiazole hybrids (e.g., 9a–9e) exhibit higher melting points (220–250°C) due to rigid, planar structures, whereas the target compound’s melting point is unreported but expected to be lower due to flexible thioether linkages.
Biological Activity
N,N-Dimethyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing relevant studies, findings, and potential applications.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities such as antimicrobial and anticancer properties. The following sections will detail these activities based on recent studies.
Antimicrobial Activity
Several studies have assessed the antimicrobial potential of thioacetamide derivatives, including those with similar structures to this compound. For instance, a study on N-substituted phenyl derivatives demonstrated effective antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria and fungi .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Escherichia coli | 128 |
| Compound C | Candida albicans | 64 |
Anticancer Activity
The anticancer properties of this compound have been investigated through various in vitro studies. Compounds with similar imidazole structures have shown significant cytotoxic effects on cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For example, a recent study reported IC50 values for related compounds ranging from 0.95 to 42.30 µM across different cancer cell lines .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF7 | 3.79 |
| Compound E | HepG2 | 12.50 |
| Compound F | A549 | 26.00 |
The mechanisms underlying the biological activities of these compounds often involve the inhibition of specific enzymes or pathways critical for microbial growth or cancer cell proliferation. For instance, some imidazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation . This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells.
Case Studies
- Study on Antimicrobial Effects : A study screened various thioacetamides for their antimicrobial properties against multiple pathogens. The results indicated that compounds with higher lipophilicity were more effective due to better membrane penetration .
- Anticancer Screening : Another research project evaluated a series of imidazole-containing compounds for their anticancer efficacy against different cell lines. The data suggested that structural modifications significantly influenced their potency, with certain substitutions enhancing activity against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
